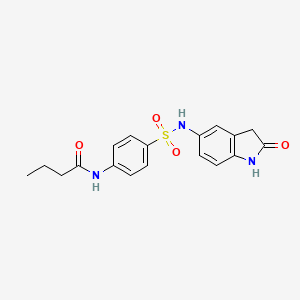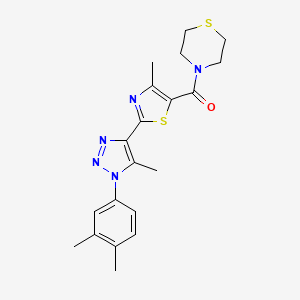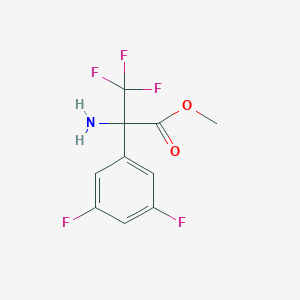![molecular formula C14H14O2 B2513418 [2-(4-Methylphenoxy)phenyl]methanol CAS No. 25562-89-4](/img/structure/B2513418.png)
[2-(4-Methylphenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Methylphenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 25562-89-4 . It has a molecular weight of 214.26 .
Molecular Structure Analysis
The InChI code for “[2-(4-Methylphenoxy)phenyl]methanol” is 1S/C14H14O2/c1-11-6-8-13 (9-7-11)16-14-5-3-2-4-12 (14)10-15/h2-9,15H,10H2,1H3 . This indicates that the compound has a molecular formula of C14H14O2 .
Wissenschaftliche Forschungsanwendungen
Herbicidal Ionic Liquids
Ionic liquids (ILs) are fascinating compounds with low melting points (<100 °C) and diverse cation-anion combinations. Researchers have synthesized herbicidal ILs containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion paired with phenoxyethylammonium cations derived from domiphen. These ILs exhibit solubility, thermal stability, and herbicidal activity. For instance, they were tested against cornflower (Centaurea cyanus L.) under greenhouse conditions .
Aryloxyphenol Synthesis
In 2022, a group led by Zhong published a method for synthesizing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis involved displacing 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperature (130 °C) under an inert atmosphere. This compound has potential applications in various fields .
Biopolymer Solvents
ILs serve as solvents for biopolymers, including cellulose dissolution and lignin extraction from biomass. Their unique properties make them valuable in transforming biomass into aromatic compounds. The choice of cations and anions significantly influences their suitability for these applications .
Catalysis and Electrochemistry
ILs have been explored in catalytic processes and electrochemical applications. Their tunable properties allow for tailored catalytic environments and efficient electrochemical reactions. Researchers continue to investigate ILs for sustainable and efficient chemical transformations .
Pharmaceuticals and Bioavailability
ILs have extended to the third generation, where they enhance the bioavailability of pharmaceuticals, plant protection products, and antibiotics. Conversion of active compounds into ILs improves their solubility and biological properties .
Aromatic Compound Synthesis
ILs play a role in the transformation of biomass-derived compounds into valuable aromatic chemicals. Their ability to dissolve and modify biopolymers contributes to sustainable chemical processes .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “[2-(4-Methylphenoxy)phenyl]methanol” are not mentioned in the search results, a review paper highlights the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discusses their applications as antioxidants, ultraviolet absorbers, and flame retardants . This suggests potential areas of future research and application for “[2-(4-Methylphenoxy)phenyl]methanol”.
Eigenschaften
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFIUNHXWHNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenoxy)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

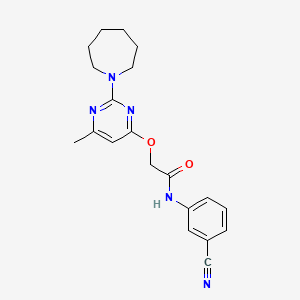

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)
![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)

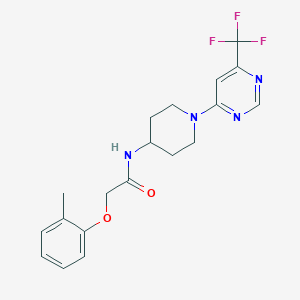

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)
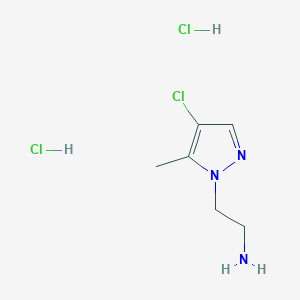
![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)
